molecular formula C27H33N3O6S B1673879 Tirbanibulin mesylate CAS No. 1080645-95-9

Tirbanibulin mesylate

Cat. No. B1673879
Key on ui cas rn: 1080645-95-9
M. Wt: 527.6 g/mol
InChI Key: JGSYRKUPDSSTCB-UHFFFAOYSA-N
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Patent
US07935697B2

Procedure details

KX2-391 (520 g, 1.21 mol) was transferred to reactor 1 using acetone (41.6 vol, 80 vol, ACS) to facilitate the transfer. The batch was heated to 50±5° C. over 33 minutes with dissolution occurring at 30° C. The batch was clarified into a second reactor via a transfer pump fitted with an inline filter (Pall P/N 12077, 10 micron) and reheated from 46° C. to 50±5° C. Methanesulfonic acid (121.4 g, 1.05 equiv, 99% extra pure) was added to the pale yellow batch over 12 minutes and the heating then discontinued. After fourteen minutes, white solids were observed, which increased in number to give after 59 minutes a white suspension. The batch was in the range of 25±5° C. after 7 hours 51 minutes and aged for a further 19 hours 21 minutes (10 hours 30 minutes at ≦27° C.). The batch was filtered under suction via a 24-inch polypropylene filter (PTFE cloth) and the reactor rinsed with acetone (2.0 L, clarified, ACS) and the rinse transferred to the cake. The cake was covered with a stainless steel cover and sucked dry under a flow of nitrogen. The total filtration time was 21 minutes. The batch (net wet weight 764 g) was transferred to three glass drying trays and dried in a vacuum oven to constant weight at 25±5° C. over 21 hours 54 minutes (565 g, 89% of theory). A sample was removed for analysis and the batch maintained in vacuo at 25±5° C. The batch was then transferred to two 80-oz amber glass bottles (Teflon lined polypropylene closure), blanketed with argon and stored at −10 to −20° C.
Quantity
520 g
Type
reactant
Reaction Step One
Quantity
121.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][N:4]([CH2:7][CH2:8][O:9][C:10]2[CH:15]=[CH:14][C:13]([C:16]3[CH:17]=[CH:18][C:19]([CH2:22][C:23]([NH:25][CH2:26][C:27]4[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=4)=[O:24])=[N:20][CH:21]=3)=[CH:12][CH:11]=2)[CH2:3][CH2:2]1.[CH3:33][S:34]([OH:37])(=[O:36])=[O:35]>CC(C)=O>[S:34]([OH:37])(=[O:36])(=[O:35])[CH3:33].[O:1]1[CH2:2][CH2:3][N:4]([CH2:7][CH2:8][O:9][C:10]2[CH:11]=[CH:12][C:13]([C:16]3[CH:17]=[CH:18][C:19]([CH2:22][C:23]([NH:25][CH2:26][C:27]4[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=4)=[O:24])=[N:20][CH:21]=3)=[CH:14][CH:15]=2)[CH2:5][CH2:6]1 |f:3.4|

Inputs

Step One
Name
Quantity
520 g
Type
reactant
Smiles
O1CCN(CC1)CCOC1=CC=C(C=C1)C=1C=CC(=NC1)CC(=O)NCC1=CC=CC=C1
Step Two
Name
Quantity
121.4 g
Type
reactant
Smiles
CS(=O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
occurring at 30° C
CUSTOM
Type
CUSTOM
Details
The batch was clarified into a second reactor via a transfer pump
CUSTOM
Type
CUSTOM
Details
fitted with an inline
FILTRATION
Type
FILTRATION
Details
filter (Pall P/N 12077, 10 micron)
CUSTOM
Type
CUSTOM
Details
reheated from 46° C. to 50±5° C
WAIT
Type
WAIT
Details
After fourteen minutes
TEMPERATURE
Type
TEMPERATURE
Details
which increased in number
CUSTOM
Type
CUSTOM
Details
to give after 59 minutes a white suspension
Duration
59 min
WAIT
Type
WAIT
Details
aged for a further 19 hours 21 minutes
Duration
21 min
CUSTOM
Type
CUSTOM
Details
(10 hours 30 minutes at ≦27° C.)
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The batch was filtered under suction via a 24-inch polypropylene
FILTRATION
Type
FILTRATION
Details
filter (PTFE cloth)
WASH
Type
WASH
Details
the reactor rinsed with acetone (2.0 L, clarified, ACS)
CUSTOM
Type
CUSTOM
Details
sucked dry under a flow of nitrogen
WAIT
Type
WAIT
Details
The total filtration time was 21 minutes
Duration
21 min
CUSTOM
Type
CUSTOM
Details
drying trays
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven to constant weight at 25±5° C. over 21 hours 54 minutes (565 g, 89% of theory)
Duration
54 min
CUSTOM
Type
CUSTOM
Details
A sample was removed for analysis
TEMPERATURE
Type
TEMPERATURE
Details
the batch maintained in vacuo at 25±5° C
CUSTOM
Type
CUSTOM
Details
stored at −10 to −20° C.

Outcomes

Product
Details
Reaction Time
51 min
Name
Type
Smiles
S(C)(=O)(=O)O.O1CCN(CC1)CCOC1=CC=C(C=C1)C=1C=CC(=NC1)CC(=O)NCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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